molecular formula C9H7N3O B2914637 6-(1H-Pyrazol-1-YL)nicotinaldehyde CAS No. 1097198-86-1

6-(1H-Pyrazol-1-YL)nicotinaldehyde

Cat. No.: B2914637
CAS No.: 1097198-86-1
M. Wt: 173.175
InChI Key: XPCKEWUGNBMESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-Pyrazol-1-YL)nicotinaldehyde is an organic compound with the molecular formula C₉H₇N₃O. It is characterized by the presence of a pyrazole ring attached to a nicotinaldehyde moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyrazol-1-YL)nicotinaldehyde typically involves the reaction of 6-chloronicotinaldehyde with pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyrazol-1-YL)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 6-(1H-Pyrazol-1-YL)nicotinic acid.

    Reduction: 6-(1H-Pyrazol-1-YL)nicotinyl alcohol.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

6-(1H-Pyrazol-1-YL)nicotinaldehyde is utilized in several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(1H-Pyrazol-1-YL)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrazole ring can interact with various biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1H-Pyrazol-1-YL)nicotinic acid
  • 6-(1H-Pyrazol-1-YL)nicotinyl alcohol
  • 6-(1H-Pyrazol-1-YL)pyridine

Uniqueness

6-(1H-Pyrazol-1-YL)nicotinaldehyde is unique due to the presence of both an aldehyde group and a pyrazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-pyrazol-1-ylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-8-2-3-9(10-6-8)12-5-1-4-11-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCKEWUGNBMESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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